molecular formula C18H18N4O7 B7453794 Pomalidomide-CH2CONH-C2-COOH

Pomalidomide-CH2CONH-C2-COOH

Cat. No.: B7453794
M. Wt: 402.4 g/mol
InChI Key: ALDPAEAOYHJRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomalidomide-CH2CONH-C2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based CRBN ligand and linker used in PROTAC technology .


Synthesis Analysis

The synthesis of pomalidomide-conjugates involves the preparation of heterobifunctional pomalidomide-conjugates. Current methods often yield low results and produce intractable byproducts . A strategy for the reliable and succinct preparation of pomalidomide-linkers, which is essential to the formation of these conjugates, has been described . This includes the preparation of 18 pomalidomide-linkers in high yield compared to current literature methods . A continuous 3–4 step flow approach for the synthesis of pomalidomide has also been described .


Molecular Structure Analysis

The molecular structure of this compound is C18H18N4O7 with a molecular weight of 402.36 . Further structural and biophysical comparisons of the pomalidomide-induced interactions of SALL4 with cereblon have been made .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pomalidomide-conjugates have been explored. The reactions were conducted in DMSO at 130 °C . Secondary amines consistently afford greater yields than their primary counterparts .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pomalidomide have been determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

Mechanism of Action

Pomalidomide directly inhibits angiogenesis and myeloma cell growth . This dual effect is central to its activity in myeloma, rather than other pathways such as TNF alpha inhibition .

Safety and Hazards

Pomalidomide-CH2CONH-C2-COOH is classified as Acute Toxicity: Oral, Category 3, H301; Acute Toxicity: Skin, Category 4, H312; Toxic To Reproduction, Category 1B, H360 . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Properties

IUPAC Name

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDPAEAOYHJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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